3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID
Overview
Description
3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-methoxyphenoxyacetic acid. This intermediate is then reacted with 3-nitrobenzylamine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-nitrophenyl)propanoic acid: Similar structure but lacks the methoxyphenoxyacetyl group.
3-{[(2-hydroxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of stability and reactivity that is not found in similar compounds.
Properties
IUPAC Name |
3-[[2-(2-methoxyphenoxy)acetyl]amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-26-15-7-2-3-8-16(15)27-11-17(21)19-14(10-18(22)23)12-5-4-6-13(9-12)20(24)25/h2-9,14H,10-11H2,1H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXENMXLQLIPUSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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